2-(Piperidin-4-yl)propan-2-ol, also known as 2-Methyl-1-(piperidin-4-yl)propan-2-ol, is a chemical compound with the molecular formula and a molecular weight of 157.25 g/mol. This compound is characterized by the presence of a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. It is primarily utilized in scientific research due to its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides high-purity samples suitable for research applications. The purity of commercially available samples typically reaches around 95%.
2-(Piperidin-4-yl)propan-2-ol falls under the category of tertiary alcohols due to the presence of a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. It is also classified as an amine because of the piperidine moiety.
The synthesis of 2-(Piperidin-4-yl)propan-2-ol can be achieved through several methods, with one notable approach being the reaction between 4-piperidone and isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. This method allows for the formation of the desired alcohol through a reduction process.
The molecular structure of 2-(Piperidin-4-yl)propan-2-ol features a piperidine ring attached to a propanol chain with a methyl group at the second carbon position. The structural formula can be represented as follows:
2-(Piperidin-4-yl)propan-2-ol can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the selective modification of functional groups.
Relevant data regarding its physical and chemical properties can be obtained from suppliers and chemical databases like PubChem.
2-(Piperidin-4-yl)propan-2-ol has several applications in scientific research:
This compound's unique structural features make it valuable for developing new therapeutic agents targeting various biological pathways .
Pyridine ring hydrogenation represents a cornerstone for constructing the piperidine scaffold in 2-(piperidin-4-yl)propan-2-ol synthesis. Recent advances focus on chemoselective and stereoselective methodologies using heterogeneous catalysts. A Chinese patent (CN111606842A) details a practical route starting from 4-cyanopyridine, employing Grignard methylation (using CH₃MgCl or CH₃MgBr) followed by in-situ reduction. This one-pot process utilizes Raney nickel under hydrogen pressure (3-5 atm) to afford racemic 2-(piperidin-4-yl)propan-2-ol in 85% yield after hydrochloride salt formation [1]. For complex derivatives, palladium-catalyzed hydrogenation demonstrates superior functional group tolerance. Glorius and colleagues achieved cis-selective reduction of fluorinated pyridine precursors using Pd/C in ethanol at 80°C, enabling access to fluorinated analogs without cleavage of sensitive C-F bonds [6] [9]. Beller's group developed water-compatible cobalt catalysts (Co/Ti-NP@melamine) for sustainable pyridine hydrogenation, producing piperidine cores under mild conditions (50°C, 20 bar H₂) with minimal environmental impact [9].
Table 1: Metal-Catalyzed Hydrogenation Approaches for Piperidine Intermediates
Catalyst System | Conditions | Key Advantages | Yield Range | Ref. |
---|---|---|---|---|
Raney Ni | H₂ (3-5 atm), EtOH, 50°C | Cost-effective, industrial scalability | 80-85% | [1] |
Pd/C (5-10%) | H₂ (1 atm), EtOAc, 80°C | Tolerates aryl halides, fluorinated groups | 75-92% | [6] [9] |
Co/Ti-NP@melamine | H₂ (20 bar), H₂O, 50°C | Aqueous medium, recyclable catalyst | 88-95% | [9] |
RuCl₃·xH₂O | BH₃NH₃, THF, 60°C | Transfer hydrogenation, no high-pressure H₂ | 70-82% | [10] |
Chiral 2-(piperidin-4-yl)propan-2-ol derivatives are pivotal for pharmaceutical applications requiring stereochemical precision. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts enables direct access to enantiomerically enriched piperidines. Qu and coworkers achieved >90% ee using Ir(I) complexes with P,N-ligands (e.g., (R)-SegPhos), exploiting an outer-sphere dissociative mechanism where stereoselectivity arises from chiral environment-controlled enamine protonation [6] [9]. For late-stage chirality introduction, organocatalytic α-alkylation of N-protected piperidinones using phase-transfer catalysts (e.g., Cinchona-derived ammonium salts) affords quaternary stereocenters adjacent to nitrogen. A representative synthesis involves: (1) Boc-protection of 4-piperidone, (2) enantioselective benzylation using 9-anthracenylmethyl bromide catalyzed by (S)-N-(9-anthracenylmethyl)cinchoninium bromide (20 mol%), yielding (R)-1-Boc-3-benzylpiperidin-4-one (94% ee), and (3) Grignard addition with methylmagnesium bromide to install the tertiary alcohol [7] [9].
Functionalized derivatives of 2-(piperidin-4-yl)propan-2-ol are efficiently constructed via one-pot MCRs (Multi-Component Reactions), minimizing purification steps and enhancing atom economy. An optimized anti-tuberculosis agent synthesis demonstrates this approach: 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol, epichlorohydrin, and substituted phenols undergo sequential epoxide ring-opening/N-alkylation in acetonitrile with Cs₂CO₃ as base. This method delivers complex N-aryloxypropyl derivatives like 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol in 50% yield after column chromatography [5]. Another MCR strategy employs Ugi-azide reactions with 4-piperidone hemiacetals: condensation of tert-butyl isocyanide, hydrazoic acid, and amines generates tetrazolyl-piperidines, followed by nucleophilic addition of methyl lithium to yield 1-(tetrazol-5-yl)-2-(piperidin-4-yl)propan-2-ols. This approach facilitates rapid diversification of both the piperidine nitrogen and the tertiary alcohol substituents [5] [8].
Table 2: Structure-Activity Relationships in Anti-TB Piperidinols via MCRs
Compound | R Group (Phenoxy) | Stereochemistry | MIC (μg/mL) | Ref. |
---|---|---|---|---|
1-((R)-3-(4-Chlorophenoxy)-2-hydroxypropyl)-4-(4-Cl-3-CF₃-phenyl)piperidin-4-ol | 4-Cl | R | 1.4 | [5] |
1-((S)-3-(4-Trifluoromethylphenoxy)-2-hydroxypropyl)-4-(4-Cl-3-CF₃-phenyl)piperidin-4-ol | 4-CF₃ | S | 1.7 | [5] |
Unsubstituted phenyl analog | H | R/S mixture | 18.8 | [5] |
Lipase-mediated kinetic resolution provides robust access to enantiopure intermediates for chiral 2-(piperidin-4-yl)propan-2-ol derivatives. Pseudomonas cepacia lipase (PCL) and Candida rugosa lipase (CRL) exhibit complementary enantioselectivity in transesterifying racemic alcohols. For instance, resolution of racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate—a key precursor to piperidine-containing beta-blockers—using PCL and vinyl acetate yields (R)-alcohol (98% ee) and (S)-acetate, while CRL furnishes (S)-alcohol and (R)-acetate. The resolved alcohols undergo N-alkylation with 4-hydroxy-4-methylpiperidine to afford enantiopure piperidinyl propanol derivatives in 95% ee. This enzymatic switch strategy eliminates the need for chiral auxiliaries or metal catalysts, operating optimally in toluene at 35°C with enzyme loads of 20-50 mg/mmol substrate [7] [9].
Solid-phase peptide synthesis (SPPS) methodologies have been adapted for piperidine-containing non-peptidic molecules. Piperidine-free Fmoc deprotection agents like 3-(diethylamino)propylamine (DEAPA) in N-octyl pyrrolidone/dimethyl carbonate (8:2 v/v) mixtures enable efficient Fmoc removal without racemization or aspartimide formation in SPPS of piperidine-decorated peptides. DEAPA’s lower nucleophilicity versus piperidine minimizes side reactions during synthesis of constructs like 5-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, a GPR119 agonist precursor [2] [8]. For 2-(piperidin-4-yl)propan-2-ol itself, continuous flow hydrogenation systems packed with Rh/C or Pd/C catalysts achieve full conversion of 4-(1-hydroxy-1-methylethyl)pyridine in <30 minutes residence time (H₂, 80°C, 10 bar). This method enhances reproducibility and safety profile compared to batch reactors, particularly for large-scale synthesis of intermediates like tert-butyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate [8] [10].
Table 3: Enzymatic and Flow Processes for Chiral or Supported Synthesis
Method | Key Reagent/Setup | Application Example | Efficiency/ee | Ref. |
---|---|---|---|---|
Lipase PCL resolution | Vinyl acetate, toluene | (R)-Methyl 3-(4-(3-chloro-2-HP)phenyl)propanoate | 98% ee (R-alc) | [7] |
DEAPA deprotection | N-octyl pyrrolidone/DMC | Fmoc removal in oxadiazolyl-piperidine synthesis | >95% yield | [2] |
Flow hydrogenation | Pd/C cartridge, H₂ (10 bar) | 4-(1-Hydroxy-1-methylethyl)pyridine → piperidinol | >99% conv. | [8] [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7